7-Methylthiomethylpaclitaxel
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Overview
Description
BMS-184476 is a novel taxane derivative, specifically a 7-methylthiomethyl ether of paclitaxel. It has shown superior potency compared to paclitaxel against tumor cells in culture and human tumor xenografts. This compound also inhibits the growth of paclitaxel-resistant human tumor cell lines with multidrug resistance mediated by either P-glycoprotein or mutated tubulin .
Preparation Methods
The synthesis of BMS-184476 involves the protection of paclitaxel as the 2’-triethylsilyl derivative, followed by conversion to the 7-methylsulfanylmethyl ether using dimethyl sulfide and benzoyl peroxide. Subsequent desilylation using aqueous acetic acid or hydrochloric acid in water/acetonitrile furnishes the desired 7-O-methylsulfanylmethyl paclitaxel . Industrial production methods typically follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
BMS-184476 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide metabolites.
Substitution: The 7-methylthiomethyl ether group can be substituted under specific conditions. Common reagents used in these reactions include dimethyl sulfide, benzoyl peroxide, and various acids for desilylation. Major products formed include sulfoxide metabolites and substituted derivatives.
Scientific Research Applications
BMS-184476 has been extensively studied for its antitumor activity. It has shown efficacy in patients with advanced malignancies, including breast and non-small cell lung cancer . The compound has also demonstrated activity in paclitaxel-resistant tumor models and enhances the effects of radiation in human lung cancer cells both in vitro and in vivo . Additionally, BMS-184476 has been used in combination with other chemotherapeutic agents like cisplatin and carboplatin to improve therapeutic outcomes .
Mechanism of Action
BMS-184476 binds to and stabilizes microtubules, inhibiting their disassembly. This results in cell-cycle arrest at the G2/M phase and induces apoptosis. The compound targets tubulin and is effective against tumor cells with multidrug resistance mediated by P-glycoprotein or mutated tubulin .
Comparison with Similar Compounds
BMS-184476 is compared to other taxanes like paclitaxel and docetaxel. While paclitaxel and docetaxel are widely used in clinical practice, BMS-184476 offers advantages in terms of potency and efficacy against resistant tumor cell lines . Similar compounds include:
Paclitaxel: A widely used chemotherapeutic agent derived from the Pacific Yew tree.
Docetaxel: An analogue of paclitaxel synthesized from the European Yew tree.
Cabazitaxel: Another taxane derivative used in cancer treatment.
BMS-184476’s unique 7-methylthiomethyl ether substitution enhances its solubility and reduces the amount of Cremophor EL required as a diluent, potentially reducing hypersensitivity and neurotoxicity .
Properties
CAS No. |
160237-25-2 |
---|---|
Molecular Formula |
C49H55NO14S |
Molecular Weight |
914.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-9-(methylsulfanylmethoxy)-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H55NO14S/c1-27-33(62-45(57)38(53)37(30-17-11-8-12-18-30)50-43(55)31-19-13-9-14-20-31)24-49(58)42(63-44(56)32-21-15-10-16-22-32)40-47(6,41(54)39(61-28(2)51)36(27)46(49,4)5)34(60-26-65-7)23-35-48(40,25-59-35)64-29(3)52/h8-22,33-35,37-40,42,53,58H,23-26H2,1-7H3,(H,50,55)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 |
InChI Key |
UBJAHGAUPNGZFF-XOVTVWCYSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Key on ui other cas no. |
160237-25-2 |
Synonyms |
7-methylthiomethyl-paclitaxel 7-methylthiomethylpaclitaxel BMS 184476 BMS-184476 BMS184476 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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